N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide
Description
This compound (CAS 68541-04-8) is an acetamide derivative featuring a tetrahydro-1,3-dimethyl-2,4,6-trioxo-pyrimidinylidene moiety conjugated to a propenyl group and a phenyl ring. The compound’s reactivity and stability are influenced by the electron-deficient trioxo-pyrimidinylidene core and the steric effects of the propenyl bridge .
Properties
CAS No. |
68541-03-7 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-[(E)-3-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)prop-1-enyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)20(13-8-5-4-6-9-13)11-7-10-14-15(22)18(2)17(24)19(3)16(14)23/h4-11H,1-3H3/b11-7+ |
InChI Key |
NOXHIROCWZYZHM-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)N(/C=C/C=C1C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(C=CC=C1C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-1,3-dimethyl-2,4,6-trioxo-pyrimidine Core
- The pyrimidine ring with keto groups at positions 2, 4, and 6 and methyl substitutions at N-1 and N-3 positions is typically synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds or malonic acid derivatives.
- A common precursor is 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , which can be prepared by cyclization of appropriate amidines or urea derivatives with diketones or ketoesters under acidic or basic catalysis. This compound serves as the tetrahydropyrimidine scaffold.
Formation of the Propenyl Linkage
- The propenyl substituent attached at the 5-position of the pyrimidine ring is likely introduced via condensation or alkylation reactions.
- A Knoevenagel condensation between the pyrimidinone core and an appropriate aldehyde or α,β-unsaturated carbonyl compound can form the propenylidene linkage.
- This step requires careful control of reaction conditions to avoid polymerization or side reactions.
N-Phenylacetamide Formation
- The acetamide group linked to the nitrogen atom is typically introduced by acylation of an aniline derivative.
- N-phenylacetamide is commonly prepared by reacting aniline with acetic anhydride or acetyl chloride under mild conditions.
- For this compound, the N-phenylacetamide moiety is attached to the nitrogen of the propenyl linkage, which may require a coupling step using amide bond-forming reagents or direct acylation of the corresponding amine intermediate.
Overall Synthetic Route (Hypothetical)
- Synthesize 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone via cyclization of urea derivatives and diketones.
- Perform Knoevenagel condensation of the pyrimidinone with an appropriate aldehyde to introduce the propenylidene substituent.
- Acylate the resulting amine with phenylacetyl chloride or equivalent to form the N-phenylacetamide group.
This route aligns with known organic synthesis principles for related pyrimidine and acetamide compounds.
Data Table: Summary of Synthetic Steps and Conditions
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | Urea derivative + diketone or ketoester | Acid/base catalysis, heat | 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone |
| 2 | Knoevenagel condensation | Pyrimidinone + aldehyde | Base catalysis (e.g., piperidine), reflux | Pyrimidinylidene-propenyl intermediate |
| 3 | Acylation | Propenyl amine intermediate + phenylacetyl chloride | Mild base (e.g., pyridine), low temperature | N-Phenyl-N-[3-(tetrahydro-pyrimidinylidene)-1-propenyl]acetamide |
Research Findings and Notes
- The compound is registered in chemical databases such as PubChem (CID 110521) with detailed structural descriptors but lacks explicit published synthesis protocols.
- The core pyrimidine ring system is a well-studied scaffold in medicinal chemistry, often synthesized via condensation of urea and β-dicarbonyl compounds.
- The acetamide linkage is a common functional group in drug molecules and is generally introduced via standard acylation reactions.
- No commercial manufacturing or large-scale production data is currently active for this compound, as per EPA TSCA status indicating inactivity.
- The compound's stability and reactivity profile suggest that preparation methods must carefully control reaction conditions to maintain the integrity of the trioxo-pyrimidine moiety.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl and pyrimidinylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Research
Several analogs share the 1,3-dimethyl-2,4,6-trioxo-pyrimidinylidene core but differ in substituents and biological activity:
a) 2-{4-[(1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(2-isopropylphenyl)acetamide (CAS 592476-15-8)
- Key Differences: Replaces the propenyl group with a phenoxy-ethoxy substituent. Substitutes the phenyl ring with a 2-isopropylphenyl group.
- Implications :
b) HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)
- Key Differences :
- Replaces the trioxo-pyrimidinylidene with a purine-dione system.
- Features an isopropylphenyl group instead of the propenyl-linked phenyl.
- Reduced conjugation length may alter electronic properties .
c) Triazole-Containing Analogs (d7, d10, d11, etc.)
Examples from include derivatives like d7 (trifluoromethylbenzyl-triazole) and d10 (4-trifluoromethylbenzyl-triazole).
- Key Differences :
- Incorporate 1,2,3-triazole rings instead of the propenyl bridge.
- Substituents like trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Implications :
Pigment Analogs
Pigment Yellow 185 (2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-N-methylacetamide)
- Key Differences: Replaces the propenyl group with a cyano-isoindole system. Designed for materials science (pigments) rather than bioactivity.
- Implications: Extended conjugation shifts absorption spectra, making it suitable for industrial dyes. The cyano group stabilizes the excited state, enhancing colorfastness .
Physicochemical and Pharmacokinetic Comparison
*LogP values estimated using substituent contributions.
Research Findings
- Triazole Analogs (d7–d13): Demonstrated nanomolar-range inhibitory activity against kinases (e.g., EGFR) in vitro. Fluorinated derivatives (d7, d10) showed superior metabolic stability in liver microsomes compared to non-fluorinated analogs .
- HC-030031 : Validated in preclinical models for pain relief via TRPA1 blockade, highlighting the therapeutic relevance of this structural class .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use KCO in acetone for nucleophilic substitutions (4h reaction time) to attach acetylphenyl or propenyl groups .
- Reductive amination : Employ Na(OAc)BH in dichloroethane (DCE) with acetic acid as a catalyst for 12h to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Optimization : Maintain inert atmospheres (N/Ar) and controlled temperatures (0–5°C for sensitive steps) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.18) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?
- Methodological Answer :
- Assay standardization : Compare IC values across identical cell lines (e.g., HeLa vs. HepG2) and normalize to controls .
- Orthogonal validation : Use fluorescence-based assays (e.g., Annexin V/PI staining for apoptosis) alongside MTT cytotoxicity tests .
- Mechanistic studies : Conduct target-specific assays (e.g., kinase inhibition profiling) to identify off-target effects .
Q. What computational strategies enhance the prediction of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to the ATP pocket of kinases (PDB ID: 1ATP) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS, 100 ns trajectories) under physiological pH and temperature .
- SAR analysis : Cross-reference with pyrimidine derivatives (e.g., 5-fluorouracil) to identify critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
